molecular formula C16H14N2O2S2 B2762107 2-(4-methoxyphenyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide CAS No. 547704-17-6

2-(4-methoxyphenyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide

Cat. No. B2762107
CAS RN: 547704-17-6
M. Wt: 330.42
InChI Key: OIESTWGCGWOENK-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential therapeutic benefits. In

Scientific Research Applications

Anticancer and COX Inhibitory Activity

Research on related thiazole and thiadiazole derivatives has shown significant promise in the field of medicine, particularly in the development of anticancer and COX (cyclooxygenase) inhibitory drugs. For example, certain 5,6-diaryl-1,2,4-triazine derivatives have been synthesized and found to exhibit strong inhibitory activity on the COX-2 enzyme, suggesting potential for anti-inflammatory and anticancer applications. Compound 4k, within this group, showed higher selectivity for the COX-2 enzyme, indicating its potential utility in targeted therapy with minimal side effects (Ertas et al., 2022).

Antimicrobial and Antifungal Activities

The synthesis of novel thiazole derivatives has also been investigated for their antimicrobial and antifungal activities. A study synthesized thiazole derivatives incorporating a pyrazole moiety, which exhibited significant antibacterial and antifungal activities. Among these, certain compounds demonstrated high efficacy against both bacterial and fungal strains, underscoring the potential of thiazole-based compounds in developing new antimicrobial agents (Saravanan et al., 2010).

Optoelectronic Properties

In materials science, thiazole-based compounds have been explored for their optoelectronic properties. For instance, the synthesis and characterization of thiazole-based polythiophenes have shown that these compounds exhibit promising optical and electronic properties, making them suitable for applications in electronic devices and materials. The study highlights the potential use of thiazole derivatives in the development of new materials for optoelectronic applications (Camurlu & Guven, 2015).

VEGF-A Inhibition for Anticancer Applications

Another significant application of related compounds is in the inhibition of VEGF-A (Vascular Endothelial Growth Factor A), a critical target in cancer therapy. Benzophenone-thiazole derivatives have been synthesized and evaluated for their potential to inhibit VEGF-A, showing promising antiproliferative effects in both in vitro and in vivo models. This suggests the role of such derivatives in the development of new therapeutic agents targeting cancer cell proliferation (Prashanth et al., 2014).

properties

IUPAC Name

2-(4-methoxyphenyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-20-12-6-4-11(5-7-12)9-15(19)18-16-17-13(10-22-16)14-3-2-8-21-14/h2-8,10H,9H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIESTWGCGWOENK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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